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Compound Focus: N-Acryloylglycine

CAS No.: 24599-25-5

Cat. No.: S663276

Heparanase Inhibitors Comparison

Inhibitor Key Experimental .
Core Structure / . o Primary Model(s)/ Notable
Class / o Findings (Inhibition & . o
Description . Therapeutic Area Characteristics
Name Efficacy)

| P(NAG-co-Ac) Hydrogel [1] [2] | Amino-acid-based glycine-acrylate copolymer | Docking Score: ~ -11.08
kcal/mol (HBDII) [1] Cellular Activity: Anti-proliferative, migratory inhibition, induces apoptosis [1] In
vivo: Anti-angiogenic behavior [1] | Invasive cancers (e.g., glioblastoma, TNBC); heparanase-driven
malignancies [1] | "Drug-free" macromolecular therapy; also exhibits protease inhibition [1] | | OVZ/HS-
1638 [3] | Tetravalent dendrimer | In vivo: Protects endothelial glycocalyx; prevents microvascular
permeability in diabetic mouse model (eye, kidney) [3] | Diabetic microvascular complications (retinopathy,
kidney disease) [3] | No off-target anticoagulant activity [3] | | Sulfated/Sulfonated Disaccharides (e.g.,
Compound 9) [4] | Sulfated/sulfonated cellobiose analogs | Activity: Potent TLR4 modulator and heparanase
inhibitor [4] | Inflammatory diseases [4] | Comparative analysis of sulfate vs. sulfonate groups [4] | | RK-682
[5] | Multi-enzyme inhibitor | ICso: 43.2-78.2 nM (urothelial carcinoma cells) [5] Cellular Activity:
Suppresses proliferation, invasion, autophagy; induces apoptosis [5] In vive: Suppresses cancer progression
in mouse model (40% vs control) [5] | Urothelial carcinoma [5] | Also inhibits phospholipase A2, HIV-1
protease, some phosphatases [5] | | RDS3337 [6] | Small molecule (2-aminophenyl-benzazolyl-5-acetate
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derivative) | ICso: 0.08 pM (recombinant heparanase enzyme) [6] Cellular Activity: Prevents tissue factor
(TF) overexpression and platelet activation triggered by anti-f2-GPI antibodies [6] | Anti-phospholipid
syndrome (thrombosis) [6] | Synthetic small molecule; inhibits NF-kB pathway [6] | | PI-88 (Muparfostat)
[7] | Sulfated oligosaccharide (phosphomannopentaose mixture) | Heparanase Ki: 240 + 30 nM [7] | Cancer
(reached Phase III trials for melanoma, hepatocellular carcinoma) [7] | Orphan drug status; also binds and
inhibits pro-angiogenic growth factors (VEGF, FGF) [7] | | PG545 [7] | Synthetic HS mimetic (sulfated
tetrasaccharide + cholestanol) | Activity: Potent inhibitor of angiogenesis and metastasis [7] | Cancer [7] |

Lipophilic modification reduces anticoagulant property [7] |

Experimental Insights into p(NAG-co-Ac)

The p(NAG-co-Ac) hydrogel's development involved a multi-stage workflow from computational design to
biological validation. The diagram below outlines the key experimental protocols used to establish its

efficacy as a heparanase inhibitor [1].

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8456873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8456873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8456873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8456873/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/heparanase-inhibitor
https://pubs.rsc.org/en/content/articlehtml/2025/nr/d5nr00079c
https://www.smolecule.com/products/s663276?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Research Objective:
Develop heparanase-inhibiting
amino-acid-based polymer

Y

1. In Silico Design &
Computational Screening

2. Polymer Synthesis &
Characterization

3. Heparanase Inhibition
Assays

4. In Vitro Biological
Activity Assessment

5. In Ovo Anti-angiogenic
Assessment

Key Experimental Protocols

« Cell Viability/Proliferation « DFT Calculations:
. ohi - . (e.g., MTT assay) * Enzyme Inhibitory Assay * Free-radical copolymerization B3LYP/6-311g* level theory
Miz%ﬁzzg?gz&ilfggc « Cell Migration Assays « Circular Dichroism (CD) of NAG & acrylamide « Molecular Docking:
Y * Flow Cytometry (Apoptosis) Spectroscopy « Cross-linking with divinylbenzene Against HBDII & HBDIII
* FACS Analysis (Cell Cycle) of heparanase (PDB: 7PRT)

Click to download full resolution via product page

The experimental workflow for p(NAG-co-Ac) reveals several key advantages for this novel polymer [1]:

¢ Novel Mechanism of Action: Unlike small molecules or sulfated sugars, p(NAG-co-Ac) is a "drug-
free" macromolecule that exerts its effects without incorporating a conventional drug. Its anti-cancer
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activity is intrinsic to the polymer structure, which inhibits heparanase and proteases, and directly
induces apoptosis.

¢ Rational Design: The use of Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO)
theory showed that incorporating acrylamide/divinyl benzene into the glycine-based polymer lowers
the energy band gap, thereby increasing its biological activity and potential for reactive oxygen
species (ROS) generation.

o Multi-Target Profile: The hydrogel's dual inhibitory action against both heparanase and general
proteases positions it as a potent agent against invasive tumors where both enzyme families
contribute to pathogenesis.

Key Differentiators and Research Implications

The comparison highlights that p(NAG-co-Ac) occupies a unique position in the landscape of heparanase
inhibition:
¢ Versus Small Molecules & Oligosaccharides: p(NAG-co-Ac) is a macromolecular hydrogel,
contrasting with the small molecular size of RK-682 and RDS3337, or the oligosaccharide structures
of PI-88 and the synthetic herpes inhibitors [5] [6] [8]. Its "drug-free" mechanism and protease co-
inhibition offer a broader anti-invasive profile [1].
e Therapeutic Scope: While many inhibitors are targeted at cancer (PI1-88, PG545) or specific
conditions like thrombosis (RDS3337) and herpes [7] [6] [8], p(NAG-co-Ac) is specifically highlighted
for heparanase-driven invasive malignancies such as glioblastoma and triple-negative breast

cancer (TNBC) [1]. OVZ/HS-1638 demonstrates the applicability of heparanase inhibition in non-
oncological, microvascular complications like diabetes [3].

In summary, p(NAG-co-Ac) stands out as a rationally designed, multi-functional macromolecule with a
promising "drug-free" therapeutic strategy for aggressive cancers. Its distinct polymer-based approach

differentiates it from other classes of inhibitors and broadens its potential mechanistic impact.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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